N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenylbutanamide
Description
N-(9-methyl-9-azabicyclo[331]nonan-3-yl)-2-phenylbutanamide is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-3-18(14-8-5-4-6-9-14)19(22)20-15-12-16-10-7-11-17(13-15)21(16)2/h4-6,8-9,15-18H,3,7,10-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROAROUZHHVTNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CC3CCCC(C2)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenylbutanamide typically involves multiple steps, starting with the preparation of the bicyclic amine precursor. This precursor is then reacted with a phenylbutanoyl chloride derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Scientific Research Applications
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It modulates the activity of these receptors, leading to changes in neuronal signaling pathways. This modulation is crucial for its potential therapeutic effects in treating neurological conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide
- 9-Azabicyclo[3.3.1]nonane N-oxyl
- (9s)-N-methyl-3-azabicyclo[3.3.1]nonan-9-yl (cyclopentyl) (hydroxy) (2-thienyl)acetate hydrochloride
Uniqueness
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenylbutanamide stands out due to its specific bicyclic structure, which imparts unique chemical properties and biological activities. Its ability to interact with neurotransmitter receptors distinguishes it from other similar compounds, making it a valuable candidate for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
